Ampicillin Trimer Trisodium Salt

Vue d'ensemble

Description

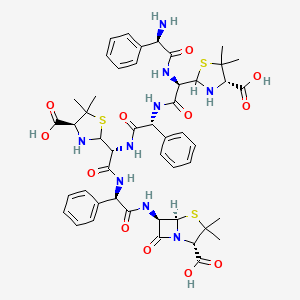

Ampicillin Trimer Trisodium Salt is an impurity of Ampicillin . It is used in infectious disease research and for highly accurate and reliable data analysis .

Synthesis Analysis

The synthesis of Ampicillin involves enzymatic catalytic condensation of two commercially available key raw materials, d-phenylglycine methylester hydrochloride and 6-aminopenicillanic acid . The enzymatic synthesis avoids by-products, complex reactions, and purification problems, and these reactions are highly selective .Molecular Structure Analysis

The chemical formula of Ampicillin Trimer Trisodium Salt is C48H57N9O12S3 . The exact mass is 1,047.33 .Chemical Reactions Analysis

The degradation reaction of ampicillin with a hydroxyl radical has been investigated using the density functional theory (DFT) method . The thermodynamic energy values and reaction rates of all possible reaction paths were calculated .Applications De Recherche Scientifique

Biosensor Development

Ampicillin has been utilized in the development of biosensors. For instance, a study by Paraja, Gopinath, and Arshad (2019) demonstrated the use of titanium dioxide nanoparticle-based electrodes for the in vitro detection of ampicillin. This approach is beneficial for evaluating the purity of ampicillin, which is crucial in the pharmaceutical industry (Paraja, Gopinath, & Arshad, 2019).

Analytical Method Development

Tótoli and Salgado (2013, 2014) developed and validated analytical methods for quantifying ampicillin sodium in pharmaceutical products. These methods, including a turbidimetric assay and reverse-phase high-performance liquid chromatography (RP-HPLC), provide essential tools for quality control in the pharmaceutical industry (Tótoli & Salgado, 2013); (Tótoli & Salgado, 2014).

Molecular Structure Analysis

Khan et al. (2015) explored the molecular structure, spectral analysis, and hydrogen bonding of ampicillin trihydrate. This comprehensive study, using density functional theory (DFT) and other techniques, contributes to understanding the molecular behavior of ampicillin, which can be applied in drug development and optimization (Khan et al., 2015).

Antibiotic Translocation Studies

Research by Mahendran et al. (2009) focused on the temperature-dependent permeation of ampicillin through membrane channels. This study provides insights into the drug's translocation mechanism, which is vital for understanding its efficacy and interaction with biological systems (Mahendran et al., 2009).

Antimicrobial Formulation Efficacy

Wu et al. (2010) assessed the pharmacokinetic properties and bioequivalence of ampicillin/probenecid formulations. Understanding the efficacy and bioavailability of such formulations is critical in ensuring the effectiveness of antimicrobial treatments (Wu et al., 2010).

Antimicrobial Resistance Studies

Capita et al. (2013) studied the impact of decontaminants on antibiotic resistance in Escherichia coli on poultry, including resistance to ampicillin. Such research is crucial for addressing the global challenge of antimicrobial resistance (Capita et al., 2013).

Nanoparticle-based Detection Methods

Song et al. (2012) developed a gold nanoparticle-based dual fluorescence-colorimetric method as an aptasensor for detecting ampicillin. This novel approach could be used for sensitive detection of antibiotics in food products (Song et al., 2012).

Drug Delivery Systems

Queiroz et al. (2001) investigated sodium ampicillin adsorption and release from hydroxyapatite composites, exploring its potential as a carrier for drug delivery, especially in the treatment of periodontitis (Queiroz et al., 2001).

Antitumor Activity

Ferraz et al. (2015) explored the antiproliferative effects of novel ampicillin salts against various tumor cell lines. This research provides insights into the potential use of ampicillin derivatives in cancer treatment (Ferraz et al., 2015).

Antibiotic Resistance Trends

Karlowsky et al. (2002) and Zhanel et al. (2000) examined trends in antibiotic resistance, including resistance to ampicillin, which is crucial for guiding clinical treatment strategies and understanding the evolution of bacterial resistance (Karlowsky et al., 2002); (Zhanel et al., 2000).

Immune Response Studies

Baby et al. (2008, 2009) investigated the effect of ampicillin sodium on the immune response. Their research contributes to understanding how antibiotics might influence immune parameters (Baby et al., 2008); (Baby et al., 2009).

Antibiotic Removal Studies

Stan et al. (2017) and Vidal et al. (2019) focused on the removal of antibiotics, including ampicillin, from water sources. This research is significant for addressing the environmental impact of pharmaceutical residues (Stan et al., 2017); (Vidal et al., 2019).

Environmental Impact Assessment

Li and Zhang (2010) assessed the biodegradation and adsorption of antibiotics, including ampicillin, in the activated sludge process. Their work adds to the understanding of how wastewater treatment processes can mitigate antibiotic pollution (Li & Zhang, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-2-[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H57N9O12S3/c1-46(2)31(43(64)65)55-39(70-46)28(52-34(58)25(49)22-16-10-7-11-17-22)37(61)50-26(23-18-12-8-13-19-23)35(59)53-29(40-56-32(44(66)67)47(3,4)71-40)38(62)51-27(24-20-14-9-15-21-24)36(60)54-30-41(63)57-33(45(68)69)48(5,6)72-42(30)57/h7-21,25-33,39-40,42,55-56H,49H2,1-6H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39?,40?,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYFUYQPFUMJDV-MJFBWABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=CC=C4)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=CC=C7)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H](C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O)NC(=O)[C@@H](C7=CC=CC=C7)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57N9O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150906 | |

| Record name | Ampicillin oligomer 1 (trimer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ampicillin Trimer Trisodium Salt | |

CAS RN |

114977-84-3 | |

| Record name | Ampicillin oligomer 1 (trimer) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

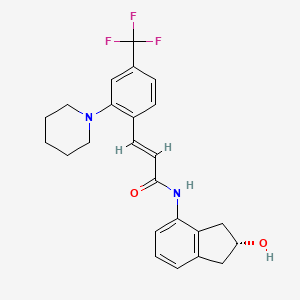

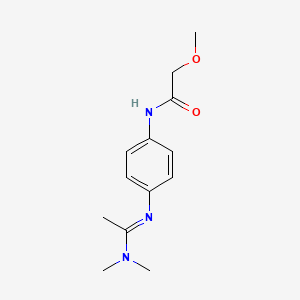

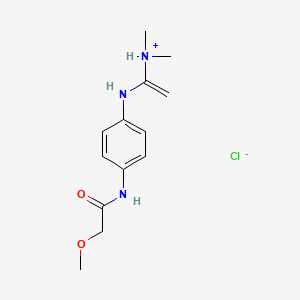

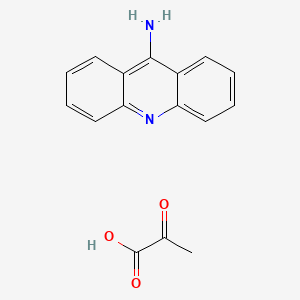

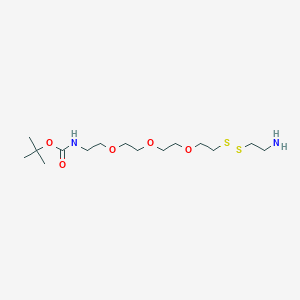

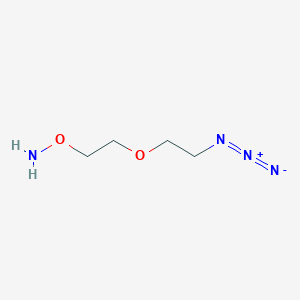

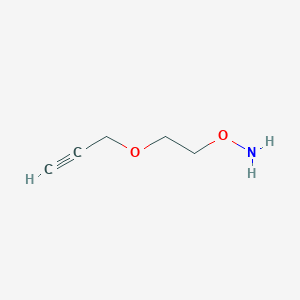

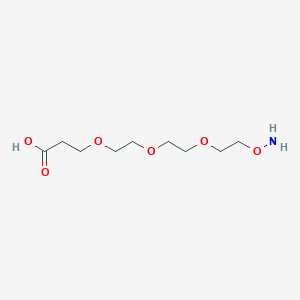

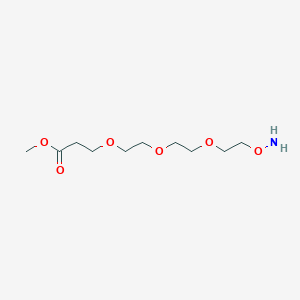

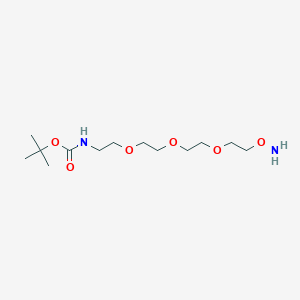

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)